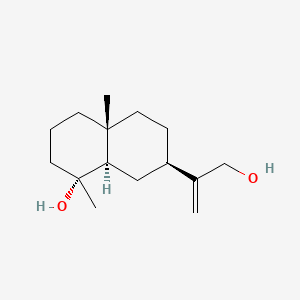
(S)-N-Desethyl Oxybutynin Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(S)-N-Desethyl Oxybutynin Hydrochloride” is a derivative of Oxybutynin, which is an antimuscarinic agent used to reduce detrusor muscle activity, relaxing the bladder and preventing the urge to void . It is often used as first-line therapy for Overactive Bladder (OAB) .
Synthesis Analysis
The synthesis of “this compound” involves the preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, a key intermediate in the synthesis of (S)-oxybutynin . In some works, esterification with acetyl chloride was performed before the Mannich reaction to finally afford the acetate .Molecular Structure Analysis
The molecular structure of Oxybutynin is C22H31NO3 . The average weight is 357.4864 and the monoisotopic weight is 357.230393863 .Chemical Reactions Analysis
Oxybutynin Chloride (OXC) is metabolized in the liver to N-desethyloxybutynin, which is mainly responsible for the anticholinergic side effects of OXC . The emulsification–ionic gelation method is employed to prepare OXC microparticles .Physical and Chemical Properties Analysis
The physical and chemical properties of Oxybutynin include a chemical formula of C22H31NO3, an average weight of 357.4864, and a monoisotopic weight of 357.230393863 .科学的研究の応用
Improved Drug Delivery and Therapeutic Index
(S)-N-Desethyl Oxybutynin Hydrochloride, as a primary metabolite of Oxybutynin, plays a significant role in medical research, particularly in the development of advanced drug delivery systems. Research has focused on enhancing the therapeutic efficacy and tolerability of Oxybutynin by altering its delivery mechanisms. For instance, the oral osmotic delivery system for Oxybutynin chloride has been shown to provide unique advantages, such as a controlled release of the drug over 24 hours, thereby substantially altering the tolerability profile of the compound. This extended-release formulation aims to improve long-term compliance by reducing the need for multiple daily dosages and minimizing side effects related to the metabolite desethyloxybutynin (Dmochowski, Staskin, & Kell, 2002).
Enhanced Treatment Efficacy for Overactive Bladder
Research has also highlighted the effectiveness of Oxybutynin formulations, including those utilizing this compound, in treating overactive bladder (OAB) syndrome. For example, Oxybutynin chloride topical gel (OTG) has been approved for use, demonstrating the ability to maintain consistent plasma levels of Oxybutynin while favorably altering the N-desethyloxybutynin metabolite:oxybutynin ratio. This alteration minimizes anticholinergic adverse effects and application-site skin reactions, providing an efficacious and safe alternative for OAB treatment (Staskin & Robinson, 2009).
Neurogenic Detrusor Overactivity and Intravesical Therapy
Another critical area of application for this compound involves the treatment of neurogenic detrusor overactivity, a condition prevalent in patients with spinal cord injuries. Intravesical therapy with Oxybutynin has been suggested as an effective alternative to oral anticholinergics for patients unresponsive to or experiencing severe side effects from oral medications. This approach aims to achieve profound inhibition of the overactive detrusor while avoiding high systemic drug levels, thereby reducing or eliminating systemic side effects (Reitz & Schurch, 2004).
作用機序
Target of Action
The primary target of (S)-N-Desethyl Oxybutynin Hydrochloride, a metabolite of Oxybutynin, is the muscarinic receptors . These receptors play a crucial role in the contraction of smooth muscles, particularly in the bladder .
Mode of Action
This compound acts by inhibiting the muscarinic action of acetylcholine on smooth muscle . This inhibition results in the relaxation of the detrusor muscle of the bladder, thereby reducing muscle activity and preventing the urge to void .
Biochemical Pathways
The compound affects the cholinergic pathway by blocking the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system . By inhibiting the muscarinic action of acetylcholine, it reduces the contractions of the bladder muscles and alleviates symptoms of overactive bladder .
Pharmacokinetics
For oxybutynin, it is known that it has a protein binding of 91-93% and an elimination half-life of 124-132 hours . The mean pharmacokinetic parameters for N-desethyloxybutynin were Cmax 3.9±2.5 ng/mL, AUC inf 51.1±43.1 h ng/mL, t1/2 7.7±5.9 h .
Result of Action
The molecular and cellular effects of the compound’s action result in the relaxation of the bladder smooth muscle . This reduces the frequency of involuntary contractions of the bladder and the associated symptoms of urinary urgency and incontinence .
Action Environment
It is known that the efficacy and side effects of oxybutynin can be influenced by individual patient factors, including age, liver and kidney function, and other concurrent medical conditions .
Safety and Hazards
将来の方向性
There are opportunities for repositioning Oxybutynin Hydrochloride in terms of clinical trials for the management of hyperhidrosis, hot flashes, and obstructive sleep apnea . In vivo studies have shown a rapid increase in the absorption of the drug from microparticles loaded suppository when compared with the oral formulation and drug-loaded suppository in rats .
特性
IUPAC Name |
4-(ethylamino)but-2-ynyl (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H/t20-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWCYTSHCYXHGW-VEIFNGETSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNCC#CCOC(=O)[C@](C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
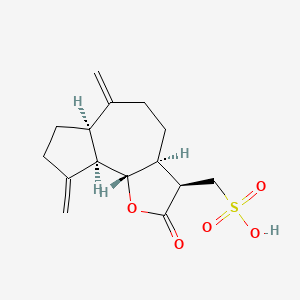
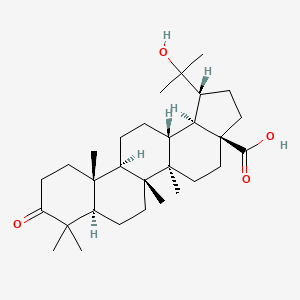




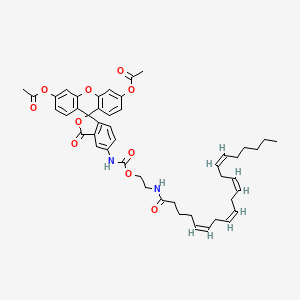
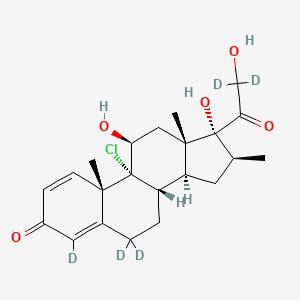


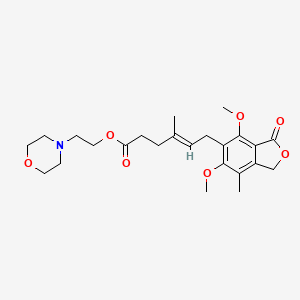
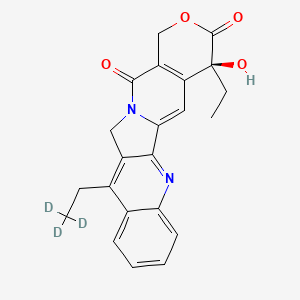
![2-[1-benzyl-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)indol-5-yl]-N-methylethanesulfonamide](/img/structure/B563835.png)
